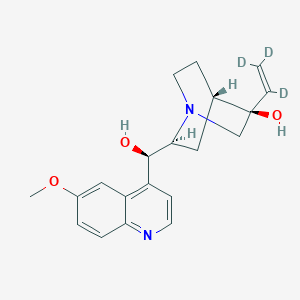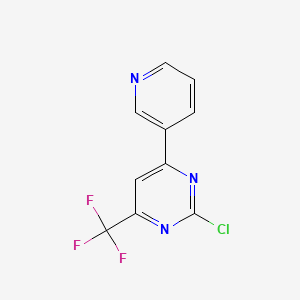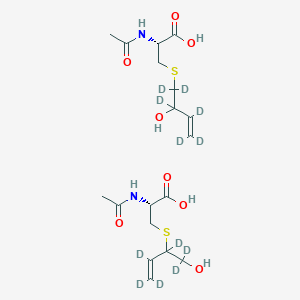
5-Bromo-4-(2-isopropylphenyl)imidazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD33022714 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022714 involves a series of chemical reactions that require precise conditions. The process typically starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The reaction conditions often include controlled temperatures, pressures, and the use of catalysts to ensure the desired chemical transformations.
Industrial Production Methods
In industrial settings, the production of MFCD33022714 is scaled up using optimized methods to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters. Industrial production also focuses on cost-effectiveness and environmental sustainability, employing methods that minimize waste and energy consumption.
化学反応の分析
Types of Reactions
MFCD33022714 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize MFCD33022714.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogens or other nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
MFCD33022714 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: MFCD33022714 is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.
作用機序
The mechanism of action of MFCD33022714 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which MFCD33022714 exerts its effects.
Conclusion
MFCD33022714 is a compound with significant potential in various scientific and industrial fields Its unique properties and versatility make it a subject of ongoing research, with promising applications in chemistry, biology, medicine, and industry
特性
分子式 |
C13H13BrN2O |
|---|---|
分子量 |
293.16 g/mol |
IUPAC名 |
5-bromo-4-(2-propan-2-ylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H13BrN2O/c1-8(2)9-5-3-4-6-10(9)12-13(14)16-11(7-17)15-12/h3-8H,1-2H3,(H,15,16) |
InChIキー |
GLQLKCGNNPNOCQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1C2=C(NC(=N2)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


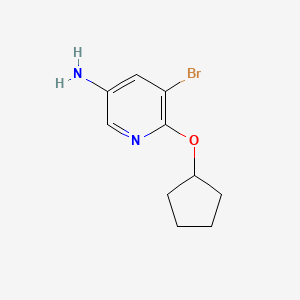


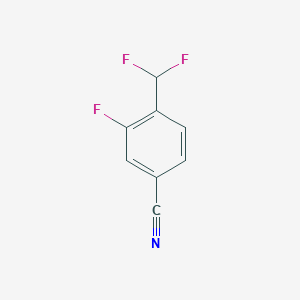
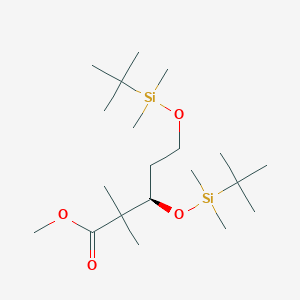
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
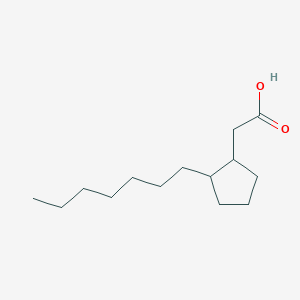

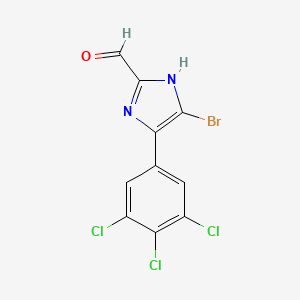

![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
